molecular formula C8H15O4P B1391541 Diethyl (oxetan-3-ylidenemethyl)phosphonate CAS No. 1221819-45-9

Diethyl (oxetan-3-ylidenemethyl)phosphonate

Cat. No.: B1391541
CAS No.: 1221819-45-9
M. Wt: 206.18 g/mol
InChI Key: FFSCZIVKLQZURA-UHFFFAOYSA-N
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Description

Diethyl (oxetan-3-ylidenemethyl)phosphonate is a specialized organophosphorus compound designed for use in synthetic organic chemistry, particularly as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a robust method for the synthesis of alkenes from carbonyl compounds, and phosphonate-stabilized carbanions, like the one derived from this reagent, often offer advantages such as higher reactivity and easier purification of products compared to other methods . The unique structure of this molecule, featuring an oxetane ring, can be leveraged to introduce this valuable four-membered heterocyclic scaffold into target molecules. The oxetane moiety is of significant interest in medicinal and agricultural chemistry due to its ability to improve key physicochemical properties of compounds, such as solubility and metabolic stability. As such, this phosphonate reagent is a valuable building block for researchers constructing complex molecular architectures for pharmaceutical development and material science . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(diethoxyphosphorylmethylidene)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O4P/c1-3-11-13(9,12-4-2)7-8-5-10-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCZIVKLQZURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=C1COC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (oxetan-3-ylidenemethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate oxetane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (oxetan-3-ylidenemethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl (oxetan-3-ylidenemethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (oxetan-3-ylidenemethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Phosphonate derivatives vary significantly in biological activity, reactivity, and applications depending on substituents. Below is a detailed comparison with key analogs:

Substituent-Based Classification

Aromatic/Indole-Substituted Phosphonates
  • Diethyl (substituted phenyl/heteroaryl)(2-(2-oxoindolin-3-ylidene)hydrazinyl)methyl phosphonates (): Synthesis: One-pot three-component reaction of indolinone hydrazine, aldehydes, and diethyl phosphite. Properties: Characterized by FTIR, NMR (¹H, ¹³C, ³¹P), and MS. Melting points range widely (120–220°C). Applications: Anticancer activity against human cancer cell lines (e.g., MCF-7, HCT-116).
Heterocyclic-Substituted Phosphonates
  • Diethyl (cyano(5,6-diphenyl-1,2,4-triazin-3-yl)methyl)phosphonate (): Synthesis: Reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine with diethyl (cyanomethyl)phosphonate. Properties: Forms bisphosphonates upon hydrolysis. The triazine ring enhances π-π stacking interactions, whereas the oxetane’s strained ring may limit such interactions .
Fluorinated Phosphonates
  • Diethyl (bromodifluoromethyl)phosphonate (): Synthesis: Zinc/CuBr-mediated coupling of diethyl phosphonate with aryl halides. Properties: Difluoromethyl groups increase electronegativity and metabolic stability.

Reactivity and Functionalization

Electrophilic Behavior
  • Diethyl [(N-acylamino)bromomethyl]phosphonates (): React with amines to form amidoaminals, acting as electrophiles similar to Vilsmeier–Haak reagents. The bromomethyl group facilitates nucleophilic substitution, whereas the oxetane’s methylidene group may undergo cycloaddition reactions .
Acid Hydrolysis
  • Diethyl (5,6-dichloro-1,3-benzodioxomethyl)phosphonate ():
    • Acid hydrolysis cleaves the P–C bond, yielding phosphonic acids. The oxetane’s stability under acidic conditions is likely higher due to reduced ring strain compared to benzodioxolane derivatives .
Polymer Modifications
  • Diethyl(methacryloyloxymethyl)phosphonate ():
    • Incorporated into polystyrene copolymers as flame retardants. Phosphonate moieties decompose to phosphonic acid, promoting cross-linking. The oxetane’s thermal stability remains untested in this context .

Data Tables

Table 1: Key Properties of Selected Phosphonates

Compound Substituent Synthesis Method Key Applications Reference
Diethyl (oxetan-3-ylidenemethyl)phos. Oxetane-methylidene Not reported in evidence Potential drug candidates
Diethyl (indolinone-hydrazinyl)phos. Indolinone-hydrazinyl One-pot multicomponent Anticancer agents
Diethyl (cyanoethyl)phos. Cyanoethyl Arbuzov reaction Anti-inflammatory
Diethyl (difluoromethyl)phos. Difluoromethyl Cross-coupling Enzyme inhibitors

Table 2: Reactivity Comparison

Compound Reactivity with Nucleophiles Acid Hydrolysis Stability
Diethyl (oxetan-3-ylidenemethyl)phos. Moderate (strained ring) High
Diethyl [(N-acylamino)bromomethyl]phos. High (electrophilic) Low (P–C cleavage)
Diethyl (benzodioxomethyl)phos. Low Low (P–C cleavage)

Biological Activity

Diethyl (oxetan-3-ylidenemethyl)phosphonate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and findings from recent research.

Chemical Structure and Properties

This compound contains a phosphonate group, which is known for its diverse biological activities. The presence of the oxetane ring contributes to its structural uniqueness, potentially influencing its reactivity and interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl phosphonates, including derivatives similar to this compound. In vitro assays have demonstrated significant inhibitory effects against various fungal strains:

  • Fusarium oxysporum : Compounds exhibited growth inhibition rates up to 92% at low concentrations (0.14 mg/mL), with IC50 values below 0.02 mg/mL.
  • Botrytis cinerea : Similar inhibition rates were observed, indicating broad-spectrum antifungal activity.

Table 1 summarizes the antifungal activity of selected phosphonates:

CompoundTarget FungiInhibition Rate (%)IC50 (mg/mL)
This compoundFusarium oxysporum92<0.02
Botrytis cinerea78<0.02
Diethyl hydroxyphenyl α-aminophosphonateFusarium oxysporum87<0.02
Botrytis cinerea720.03

Antioxidant Activity

The antioxidant capacity of diethyl phosphonates has also been evaluated, with certain derivatives showing promising results. Compounds containing the diethyl phosphate moiety demonstrated significant antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems.

The mechanism through which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the phosphonate group interacts with critical enzymes or cellular components, leading to altered metabolic pathways in target organisms.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays assessed the effectiveness of diethyl phosphonates against various fungal pathogens. Results indicated that modifications in the phosphonate structure significantly influenced antifungal potency and selectivity.
  • Computational Studies : Computational modeling has been employed to predict the interaction dynamics between diethyl phosphonates and target proteins, providing insights into their potential as therapeutic agents.
  • Safety and Toxicity : Preliminary toxicity assessments suggest that while diethyl phosphonates exhibit strong biological activity, their safety profiles need thorough evaluation to ensure they do not pose risks to non-target organisms or human health.

Q & A

Q. What are the common synthetic routes for preparing Diethyl (oxetan-3-ylidenemethyl)phosphonate and its structural analogs?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Michaelis-Arbusov reactions. For oxetane-containing analogs, methods may include coupling oxetane derivatives with phosphonate precursors under transition-metal-free conditions (e.g., using visible light or base activation). Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement .
  • Key Characterization : Confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify oxetane ring protons (δ ~4.5–5.5 ppm) and phosphonate groups (δ ~30–40 ppm for 31P^{31}\text{P} NMR). Mass spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing phosphonate esters?

  • Methodological Answer :
  • NMR : 31P^{31}\text{P} NMR distinguishes phosphonate oxidation states (e.g., δ 10–25 ppm for phosphonates). 1H^{1}\text{H} NMR identifies substituents (e.g., oxetane protons).
  • Chromatography : Gas-phase chromatography (GC) with flame ionization detection resolves phosphonate derivatives based on retention times. Infrared spectroscopy (IR) confirms functional groups (e.g., P=O stretch ~1250 cm1^{-1}) .

Q. How does the oxetane ring influence the stability of this compound under varying pH and temperature?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC or 31P^{31}\text{P} NMR. Oxetane rings are generally stable but may undergo acid-catalyzed ring-opening. Compare with non-oxetane analogs (e.g., diethyl benzylphosphonate) to isolate ring-specific effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of oxetane-containing phosphonates?

  • Methodological Answer : Use design of experiments (DoE) to screen variables:
  • Catalyst : Test bases (e.g., K2_2CO3_3) or organocatalysts.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–100°C) may accelerate coupling but risk oxetane decomposition.
    Analyze results via response surface methodology (RSM) to identify optimal conditions .

Q. What strategies address contradictory data in phosphonate reactivity studies (e.g., unexpected byproducts or variable inhibition activity)?

  • Methodological Answer :
  • Byproduct Analysis : Use GC-MS or LC-MS to trace intermediates. For example, diethyl phosphonate analogs may form hydrolysis products (e.g., phosphonic acids) under moist conditions .
  • Biological Assays : Replicate enzyme inhibition studies (e.g., cholinesterase assays) with purified isoforms to rule out off-target effects. Validate using knockout models or competitive inhibitors .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., acetylcholinesterase). Use QSAR models to correlate substituent electronic properties (e.g., Hammett σ constants) with inhibition constants (KiK_i). Validate predictions with in vitro assays .

Q. What are the challenges in studying enzyme inhibition mechanisms using phosphonate derivatives?

  • Methodological Answer :
  • Competitive vs. Non-competitive Inhibition : Use Lineweaver-Burk plots to distinguish mechanisms. Phosphonates often act as transition-state analogs (competitive).
  • Covalent Binding : Assess irreversible inhibition via pre-incubation experiments and mass spectrometry to detect enzyme-adduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl (oxetan-3-ylidenemethyl)phosphonate

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